1,5-Pentanediol diacrylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds can offer insights into potential methods for synthesizing 1,5-pentanediol diacrylate. For instance, the synthesis of 1,5-pentanediol diacetate is achieved with high yield through the esterification of 1,5-pentanediol with acetic acid . This suggests that a similar esterification process could potentially be used to synthesize 1,5-pentanediol diacrylate by reacting 1,5-pentanediol with acrylic acid.
Molecular Structure Analysis
While the molecular structure of 1,5-pentanediol diacrylate is not provided, the structure of a related compound, 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one, has been determined through X-ray crystallography . This compound exhibits an extremely short bridging carbon-carbon bond, which is a notable feature that could influence the reactivity and properties of the molecule. Such structural analyses are crucial for understanding the behavior of chemical compounds.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 1,5-pentanediol diacrylate. However, the pyrolysis of 1,5-pentanediol diacetate to produce 1,4-pentadiene is described . This reaction occurs at high temperatures and results in a high purity and yield of the desired product. This information is relevant as it demonstrates the thermal stability and potential decomposition pathways of diacetate esters, which could be analogous to the diacrylate esters under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-pentanediol diacrylate are not detailed in the provided papers. Nonetheless, the high yield and purity of 1,4-pentadiene obtained from the pyrolysis of 1,5-pentanediol diacetate indicate that the starting material and its derivatives have significant chemical stability and reactivity under controlled conditions . These properties are essential for the practical application and handling of such chemicals in industrial and laboratory settings.
Scientific Research Applications
Chemical Intermediates and Production Methods
1,5-Pentanediol (1,5-PDO) is recognized as an important chemical intermediate. It has widespread applications in producing materials like polyurethane, polyester, plastifiers, inks, paintings, and spices. The preparation technologies for 1,5-PDO are advanced and held by a few companies globally. The demand in the Chinese market is primarily met through imports. This highlights the global relevance and industrial importance of 1,5-PDO in various sectors (Hen Jun-hai, 2007).
Biosynthesis Using Escherichia coli
Innovative research has led to the development of a nonnatural pathway for the de novo production of 1,5-PDO from carbohydrates like glucose. This method involves metabolic engineering of Escherichia coli, expanding its natural lysine pathways. This groundbreaking approach paves the way for producing 1,5-PDO using renewable bioresources, thus contributing significantly to sustainable chemistry (Xuecong Cen et al., 2020).
Biomass Conversion Processes
The conversion of biomass into valuable chemicals like 1,5-PDO is an area of active research. Studies have shown that furfural, derived from biomass, can be effectively transformed into 1,5-PDO with high yields. This process involves several steps including dehydration, hydration, and hydrogenation reactions. The technological advancements in this area demonstrate the potential of biomass as a renewable source for producing 1,5-PDO, which is otherwise difficult to produce from petroleum-derived feedstocks (Z. Brentzel et al., 2017).
Catalytic Hydrogenation Techniques
Recent advances in the catalytic hydrogenation of furfural and its derivatives into 1,5-PDO highlight the green and sustainable processes being developed in this field. The design and application of various catalysts, including their types, reaction mechanisms, and structure-activity relationships, have been systematically reviewed, showcasing the progress in this research direction (Jing Tan et al., 2021).
Biorefinery Strategies for Coproduction
A biorefinery strategy focusing on the coproduction of ethanol and 1,5-PDO from lignocellulosic biomass has been proposed. This strategy involves integrating biomass fractionation with simultaneous conversion of hemicellulose and cellulose constituents into 1,5-PDO and ethanol. The economic potential of this integrated strategy is significant, making it a competitive and sustainable method for producing 1,5-PDO and ethanol simultaneously (Kefeng Huang et al., 2018).
Polymer Synthesis and Characterization
1,5-PDO is also crucial in synthesizing high molecular weight polyesters. Research in this area involves studying the synthesis, characterization, and thermo-mechanical properties of polyesters derived from biobased 1,5-PDO and aliphatic diacids. These studies provide insight into the role of 1,5-PDO in the development of new materials with potential applications in various industrial sectors (Jing-Ying Lu et al., 2017).
Future Directions
properties
IUPAC Name |
5-prop-2-enoyloxypentyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMCLRBWHRRBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190303 | |
Record name | 1,5-Pentanediyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Pentanediol diacrylate | |
CAS RN |
36840-85-4 | |
Record name | 1,1′-(1,5-Pentanediyl) di-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36840-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Pentanediol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036840854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanediyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-pentanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-PENTANEDIOL DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA5KZC4S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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